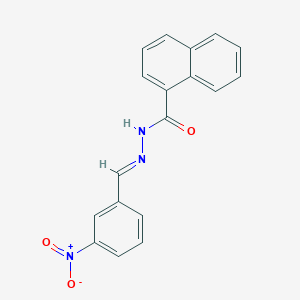![molecular formula C16H12N4O B5573918 4-(4-methylphenoxy)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5573918.png)
4-(4-methylphenoxy)[1,2,4]triazolo[4,3-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-methylphenoxy)[1,2,4]triazolo[4,3-a]quinoxaline” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have also been studied for their anticancer activity .
Synthesis Analysis
The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . For example, the synthesis of 8-methyl-4-[(4-phenyl-5-(thien-2-yl)-4H-1,2,4-triazol-3-yl)thio][1,2,4]triazolo[4,3-a] quinoxaline-1-amine (6c) yielded 80%, with a melting point of 210–212°C .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by different spectral data and elemental analyses . For instance, the IR spectrum of one of the compounds showed a peak at 3514 cm^-1, which corresponds to the NH_2 group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and reaction with triazole-2-thiol .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined from their spectral data. For example, the IR spectrum can provide information about the functional groups present in the compound .Wissenschaftliche Forschungsanwendungen
Antidepressant and Adenosine Receptor Antagonism
4-Amino[1,2,4]triazolo[4,3-a]quinoxalines, a class to which 4-(4-methylphenoxy)[1,2,4]triazolo[4,3-a]quinoxaline belongs, have been explored for their potential as rapid-onset antidepressants. Studies reveal their ability to reduce immobility in behavioral despair models in rats, suggesting potential therapeutic benefits as novel antidepressants. Additionally, these compounds have shown significant binding to adenosine A1 and A2 receptors, with some exhibiting selective antagonism. This dual action hints at a unique mechanism of action, combining antidepressant properties with adenosine receptor antagonism, offering a novel approach to depression treatment and possibly other CNS disorders (Sarges et al., 1990).
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, closely related to this compound, have been synthesized and shown promising anticancer activity. Structural variations in this series have met essential requirements for anticancer efficacy, with certain derivatives demonstrating significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This suggests potential for the development of new anticancer therapeutics based on the quinoxaline core structure (B. N. Reddy et al., 2015).
Antimicrobial and Antitubercular Properties
Quinoxaline derivatives have also been evaluated for their antimicrobial and antitubercular activities. Compounds incorporating the 1,2,4-triazolo[4,3-a]quinoxaline scaffold have shown effectiveness against various pathogenic bacteria and fungi, including strains resistant to standard antibiotics. This antimicrobial activity extends to the field of tuberculosis treatment, where novel triazoloquinoxalines have demonstrated significant antitubercular effects, highlighting their potential as leads for developing new antimicrobial agents (K. Sekhar et al., 2011; M. Badran et al., 2003).
Antiviral and Antifungal Effects
Further research into [1,2,4]triazolo[4,3-a]quinoxaline derivatives has uncovered their potential antiviral and antifungal properties. Novel compounds synthesized within this class have undergone screening for antiviral activities, with some showing promise against specific viral strains. Additionally, their antifungal capabilities have been demonstrated in vitro, suggesting a broad spectrum of antimicrobial activity that could lead to new treatments for viral and fungal infections (Morkos A. Henen et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c1-11-6-8-12(9-7-11)21-16-15-19-17-10-20(15)14-5-3-2-4-13(14)18-16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXQNVSQNRBCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[1-(1-adamantylacetyl)-3-azetidinyl]pyridine](/img/structure/B5573843.png)
![N'-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B5573847.png)
![2-[(2,2-diethoxyethyl)sulfanyl]-5-ethoxy-1H-1,3-benzodiazole](/img/structure/B5573850.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5573858.png)
![methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzoate](/img/structure/B5573859.png)
![1-(ethylsulfonyl)-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5573877.png)

![2-(2-methoxyethyl)-8-[4-(1H-pyrazol-4-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5573893.png)

![(1R,5R)-N,N-dimethyl-6-[1-(4-methylphenyl)cyclopropanecarbonyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5573926.png)
![6-ethoxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5573934.png)
![3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5573951.png)
![5-methyl-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-thiophenecarboxamide hydrochloride](/img/structure/B5573957.png)
![3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine](/img/structure/B5573960.png)
